molecular formula C17H18O6 B016064 Hainanmurpanin CAS No. 95360-22-8

Hainanmurpanin

Cat. No.: B016064
CAS No.: 95360-22-8
M. Wt: 318.32 g/mol
InChI Key: VLHOVPZUSXEINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Hainanmurpanin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at specific positions on the coumarin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound

Scientific Research Applications

Mechanism of Action

The mechanism of action of Hainanmurpanin involves its interaction with various molecular targets and pathways. As a coumarin, it can inhibit specific enzymes and interfere with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Hainanmurpanin is similar to other coumarin compounds such as:

Uniqueness

This compound is unique due to its specific structure and the biological activities it exhibits

Properties

IUPAC Name

[1-(7-methoxy-2-oxochromen-8-yl)-3-methyl-2-oxobutyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-9(2)15(20)17(22-10(3)18)14-12(21-4)7-5-11-6-8-13(19)23-16(11)14/h5-9,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHOVPZUSXEINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95360-22-8
Record name 95360-22-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hainanmurpanin
Reactant of Route 2
Reactant of Route 2
Hainanmurpanin
Reactant of Route 3
Reactant of Route 3
Hainanmurpanin
Reactant of Route 4
Reactant of Route 4
Hainanmurpanin
Reactant of Route 5
Reactant of Route 5
Hainanmurpanin
Reactant of Route 6
Reactant of Route 6
Hainanmurpanin
Customer
Q & A

Q1: What is Hainanmurpanin and where is it found?

A1: this compound is a coumarin compound first isolated from the leaves and branches of the Murraya paniculata (L.) Jack plant []. This plant, belonging to the Rutaceae family, is found in Hainan, China.

Q2: What is the structure of this compound?

A2: this compound's structure was elucidated using various spectroscopic techniques including UV, IR, NMR, and mass spectrometry []. It is characterized as 7-methoxy-8-(1'-acetoxy-2'-oxo-3'-methylbutyl)coumarin [].

Q3: How can I separate and identify this compound from other compounds in Murraya paniculata?

A3: Several methods have been employed to isolate and purify this compound. A study successfully utilized a combination of supercritical fluid extraction with CO2, solvent extraction, and a two-step high-speed countercurrent chromatography procedure []. For identification and quantification, a reversed-phase high-performance liquid chromatography (RP-HPLC) method using a C18 column and a mobile phase of methanol, water, and acetonitrile has been established []. This method allows for the simultaneous determination of this compound alongside other coumarins present in Murraya paniculata [].

Q4: Are there any other notable coumarins found in Murraya paniculata?

A4: Yes, Murraya paniculata contains a variety of coumarins. Research has identified several other coumarins within this plant, including murpanicin, isomerazin, 7-methoxy-8-2'-methyl-2'-formylpropyl coumarin [], murragatin, meranzin hydrate, and murralogin []. Additionally, two new coumarins, murrmeranzin and murralonginal, were recently discovered along with the known compounds minumicrolin [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.